2-Chlorobenzofuran
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Overview
Description
2-Chlorobenzofuran is a derivative of benzofuran, a heterocyclic organic compound consisting of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The chloro- substitution on the benzofuran ring enhances its chemical reactivity and biological properties, making it a compound of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Cyclization of ortho-hydroxybenzyl ketones: This method involves the dehydrative cyclization of ortho-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Transition-metal catalysis: Cyclization of aryl acetylenes using transition-metal catalysis is another common method.
Industrial Production Methods:
Metal-free cyclization: This method involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents.
Ru-catalyzed isomerization: This method uses ruthenium catalysts to isomerize appropriate precursors.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert benzofuran, chloro- into different reduced forms.
Substitution: The chloro- group on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidized derivatives: These include various quinones and other oxidized forms.
Reduced derivatives: These include hydrogenated forms of benzofuran.
Substituted derivatives: These include compounds with different functional groups replacing the chloro- group.
Scientific Research Applications
2-Chlorobenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases such as cancer and psoriasis.
Industry: Benzofuran compounds are used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzofuran, chloro- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Coumarin: Contains a fused benzene and alpha-pyrone ring.
Naphthofuran: Contains a fused naphthalene and furan ring.
Uniqueness:
Structural features: The chloro- substitution on the benzofuran ring enhances its reactivity and biological activity compared to other similar compounds.
Biological activities: 2-Chlorobenzofuran exhibits a unique combination of antimicrobial, antiviral, and anticancer properties that are not commonly found in other similar compounds.
Properties
CAS No. |
106461-62-5 |
---|---|
Molecular Formula |
C8H5ClO |
Molecular Weight |
152.58 g/mol |
IUPAC Name |
2-chloro-1-benzofuran |
InChI |
InChI=1S/C8H5ClO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H |
InChI Key |
GDRNNORFRGCNGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)Cl |
Key on ui other cas no. |
106461-62-5 |
Origin of Product |
United States |
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